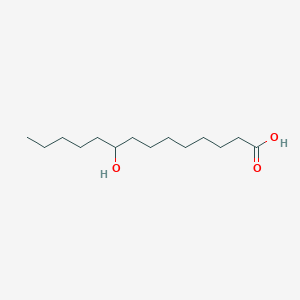

9-hydroxytetradecanoic Acid

Description

Significance of Hydroxy Fatty Acids in Biological Systems Research

Hydroxy fatty acids (HFAs) are a class of fatty acids characterized by the presence of at least one hydroxyl group along their aliphatic chain. drugbank.com This structural feature imparts unique chemical properties, such as increased polarity, compared to their non-hydroxylated counterparts. mdpi.com In recent years, HFAs have garnered significant attention in the scientific community due to their diverse and crucial roles in various biological processes. drugbank.com They are recognized as important components of plant and animal tissues and are involved in a wide array of biological functions. drugbank.com

Research has revealed that HFAs are not merely metabolic intermediates but also act as signaling molecules and structural components of complex lipids, such as fatty acid esters of hydroxy fatty acids (FAHFAs). hmdb.ca These FAHFAs have demonstrated anti-inflammatory and anti-diabetic properties, highlighting the therapeutic potential of HFA derivatives. hmdb.ca For instance, ω-hydroxy fatty acids are valuable as monomers for producing biocompatible polymers and are essential components of ceramides (B1148491) in skin, playing a key role in maintaining the skin barrier. cymitquimica.com The study of HFAs is a burgeoning field with promising applications in medicine, biochemistry, and materials science. mdpi.comebi.ac.uk

Academic Importance of Fatty Acid Positional Isomers in Biological Functionality

The biological functions of fatty acids are profoundly influenced by their structural details, including chain length, the degree of saturation, and the specific location of functional groups. nih.govmdpi.com Positional isomers of fatty acids, where functional groups like a hydroxyl group are located at different carbon atoms along the chain, can exhibit remarkably different biological activities. nih.govacs.org This isomeric diversity is critical for the specialized roles lipids play in cell membranes, energy storage, and signaling pathways. acs.org

The precise positioning of a hydroxyl group can determine how a fatty acid interacts with enzymes and receptors, leading to distinct physiological outcomes. nih.gov For example, studies on different positional isomers of hydroxystearic acid have shown that the location of the hydroxyl group significantly impacts their antiproliferative activity against cancer cells. nih.gov The ability to accurately identify and quantify these isomers is crucial for understanding their specific roles in health and disease and has led to the discovery of novel biomarkers for conditions like cancer and diabetes. mdpi.com Advanced analytical techniques, particularly mass spectrometry, have been instrumental in elucidating the structures of these isomers and advancing research into their biological functions. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

9-hydroxytetradecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-3-7-10-13(15)11-8-5-4-6-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUIJHPTWXBHHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Biosynthesis of 9 Hydroxytetradecanoic Acid in Research Contexts

Natural Presence of Monohydroxy Tetradecanoic Acid Isomers in Biological Samples

Monohydroxy tetradecanoic acid isomers, including 9-hydroxytetradecanoic acid, are found in a variety of biological sources, ranging from microorganisms to higher plants. These compounds are often components of complex lipids or are present as free fatty acids. Their distribution and abundance can be indicative of specific biological processes or microbial populations.

In the realm of microbiology, 3-hydroxytetradecanoic acid is a well-documented constituent of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria. asm.orgnih.govrsc.org For instance, it is a major fatty acid in the LPS of Bacteroides fragilis and is also found in the LPS of E. coli. asm.orgrsc.org The analysis of 3-hydroxy fatty acids, including the C14:0 isomer, in environmental samples like house dust is used as a chemical marker for the presence of endotoxin. nih.govunit.no

Higher plants are another significant source of monohydroxy tetradecanoic acids. These fatty acids are components of cutin and suberin, which are protective biopolymers found in the outer layers of plants. gerli.comwhoi.edu For example, 14-hydroxytetradecanoic acid has been identified in the leaf lipids of various angiosperms and gymnosperms. gerli.com Additionally, the seed oil of certain plants, like Thymus vulgaris, contains 2-hydroxy fatty acids. gerli.comgerli.com

The following table summarizes the occurrence of various monohydroxy tetradecanoic acid isomers in different biological samples as reported in scientific literature.

Table 1: Natural Occurrence of Monohydroxy Tetradecanoic Acid Isomers

| Isomer | Biological Source | Context |

|---|---|---|

| 2-Hydroxytetradecanoic acid | Plants (e.g., Thymus vulgaris) | Component of seed oil lipids. gerli.comgerli.com |

| 3-Hydroxytetradecanoic acid | Gram-negative bacteria (e.g., Bacteroides fragilis, E. coli) | Constituent of Lipid A in lipopolysaccharides. asm.orgrsc.org |

| 9-Hydroxytetradecanoic acid | Not explicitly detailed in the provided search results. | |

| 12-Hydroxytetradecanoic acid | Bacillus megaterium | Product of diastereoselective hydroxylation. rsc.org |

| 13-Hydroxytetradecanoic acid | Bacillus megaterium | Product of diastereoselective hydroxylation. rsc.org |

| 14-Hydroxytetradecanoic acid | Angiosperms and gymnosperms | Found in leaf-derived lipids and plant cutin. gerli.comwhoi.edu |

| ω-Hydroxymyristic acid | Petunia hybrida | Product of myristic acid hydroxylation by CYP76A3. cas.cz |

Biosynthetic Pathways and Enzymatic Mechanisms Leading to Hydroxy Fatty Acids

The formation of hydroxy fatty acids, including 9-hydroxytetradecanoic acid, is a result of specific enzymatic activities within various biosynthetic pathways. These pathways can involve direct hydroxylation of a pre-formed fatty acid or the generation of a hydroxylated intermediate during de novo synthesis.

Microbial Hydroxylation Processes in Fatty Acid Modification

Microorganisms employ a variety of enzymes to modify fatty acids, including the introduction of hydroxyl groups at different positions along the carbon chain. Cytochrome P450 monooxygenases are a prominent class of enzymes involved in this process. These enzymes catalyze the hydroxylation of a wide range of substrates, including saturated and unsaturated fatty acids.

For instance, the bacterium Bacillus megaterium produces a soluble cytochrome P450 enzyme, P450BM-3 (CYP102A1), which is a catalytically self-sufficient fatty acid hydroxylase. nih.gov This enzyme can hydroxylate medium to long-chain fatty acids at the ω-1, ω-2, and ω-3 positions. nih.govresearchgate.net Specifically for myristic acid (tetradecanoic acid), P450BM-3 primarily produces the ω-1, ω-2, and ω-3 hydroxy analogs. nih.govuniprot.org The regioselectivity of hydroxylation by P450BM-3 is dependent on the fatty acid chain length. nih.gov

Another example is the cytochrome P450 CYP168A1 from Pseudomonas aeruginosa, which has been shown to hydroxylate myristic acid at both the ω-1 and ω-2 positions. plos.org In higher plants, a novel cytochrome P450 from Petunia hybrida, CYP76A3, has been identified to specifically catalyze the ω-hydroxylation of myristic acid. cas.cz

The following table provides examples of microbial enzymes that hydroxylate tetradecanoic acid.

Table 2: Microbial Enzymes in Tetradecanoic Acid Hydroxylation

| Enzyme | Source Organism | Substrate | Primary Products |

|---|---|---|---|

| P450BM-3 (CYP102A1) | Bacillus megaterium | Myristic Acid | ω-1, ω-2, and ω-3 hydroxymyristic acid. nih.govresearchgate.net |

| CYP168A1 | Pseudomonas aeruginosa | Myristic Acid | ω-1 and ω-2 hydroxymyristic acid. plos.org |

| CYP152A1 (P450BsBeta) | Bacillus subtilis | Myristic Acid | α- and β-hydroxymyristic acid. ebi.ac.uk |

| CYP76A3 | Petunia hybrida | Myristic Acid | ω-Hydroxymyristic acid. cas.cz |

De Novo Fatty Acid Biosynthesis Intermediates and Derivatives

De novo fatty acid synthesis is the process by which living organisms create fatty acids from acetyl-CoA and malonyl-CoA precursors. scribd.com While the primary products of this pathway are typically saturated fatty acids like palmitic acid, hydroxylated intermediates can be formed and utilized in specific biosynthetic routes.

A key example is the formation of 3-hydroxy fatty acids, which are essential building blocks for the synthesis of lipopolysaccharides (LPS) in Gram-negative bacteria. asm.org During the fatty acid synthesis cycle, a β-ketoacyl-ACP intermediate is reduced to a D-β-hydroxyacyl-ACP. youtube.com In the context of LPS synthesis, 3-hydroxytetradecanoyl-ACP is a crucial intermediate that is incorporated into the lipid A structure. asm.orgnih.gov This demonstrates a direct link between the de novo fatty acid synthesis pathway and the production of a specific monohydroxy tetradecanoic acid isomer.

In some engineered microbial systems, the de novo synthesis pathway has been modified to produce terminally hydroxylated fatty acids. nih.govnih.gov This involves engineering the fatty acid synthase to produce fatty acids of a specific chain length, which are then hydroxylated by a co-expressed cytochrome P450 enzyme. nih.gov

Role of Fatty Acid Hydratases in Hydroxy Fatty Acid Formation

Fatty acid hydratases are enzymes that catalyze the addition of a water molecule across a double bond of an unsaturated fatty acid, resulting in the formation of a hydroxy fatty acid. mdpi.comnih.gov These enzymes are found in various microorganisms and exhibit specificity for the chain length and the position of the double bond in their substrates. mdpi.comnih.gov

A general requirement for many fatty acid hydratases is a minimum chain length of C14 for the substrate fatty acid. mdpi.com The hydration reaction is highly regioselective and stereoselective. For example, oleate (B1233923) hydratase converts oleic acid (an 18-carbon fatty acid with a double bond at the 9th position) to 10-hydroxystearic acid. nih.gov These enzymes can also act on other unsaturated fatty acids, including those with a C14 backbone like myristoleic acid. nih.gov The hydration of myristoleic acid (9-tetradecenoic acid) would be expected to yield 10-hydroxytetradecanoic acid.

Recent research has focused on expanding the substrate scope of fatty acid hydratases through protein engineering to produce a wider variety of hydroxy fatty acids for industrial applications. aau.dk

Biological Functions and Mechanistic Studies of 9 Hydroxytetradecanoic Acid

Enzyme Inhibitory Activities

Studies have revealed that 9-hydroxytetradecanoic acid exhibits inhibitory effects against certain enzymes, suggesting its potential role in various physiological and pathological processes.

Urease Inhibition Research

Research has demonstrated that 9-hydroxytetradecanoic acid is an effective inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. researchgate.net The activity of urease is implicated in the pathogenesis of diseases caused by Helicobacter pylori, such as gastritis and peptic ulcers, as the ammonia produced helps the bacterium survive in the acidic environment of the stomach. nih.gov

A study evaluating a series of monohydroxy tetradecanoic acid isomers found that all tested compounds, including the 9-hydroxy isomer, exhibited anti-urease activity. researchgate.net The position of the hydroxyl group on the fatty acid chain was found to be a determinant of the inhibitory effect. researchgate.net Specifically, isomers with the hydroxyl group located near the middle of the carbon chain, such as 9-hydroxytetradecanoic acid, showed significant inhibitory potential. researchgate.netresearchgate.net The mechanism of inhibition by related hydroxamic acid derivatives often involves interaction with the nickel ions in the urease active site. researchgate.netnih.gov

Table 1: Urease Inhibition by Monohydroxy Tetradecanoic Acid Isomers

| Compound | Urease Inhibitory Activity |

|---|---|

| 3-hydroxytetradecanoic acid | Exhibited excellent activity |

| 6-hydroxytetradecanoic acid | Exhibited excellent activity |

| 7-hydroxytetradecanoic acid | Exhibited excellent activity |

| 9-hydroxytetradecanoic acid | Exhibited excellent activity |

| 12-hydroxytetradecanoic acid | Exhibited excellent activity |

This table is based on findings that indicate monohydroxy tetradecanoic acid isomers with hydroxyl groups in various positions, including the 9th position, show excellent anti-urease activity. researchgate.net

Elastase Inhibition Research

9-Hydroxytetradecanoic acid has also been investigated for its ability to inhibit elastase. researchgate.net Elastase is a protease that breaks down elastin, a key protein in the extracellular matrix responsible for the elasticity of tissues such as the skin, lungs, and blood vessels. nih.gov Excessive elastase activity is associated with inflammatory conditions and tissue damage, including skin aging and pulmonary emphysema. nih.govnih.gov

Similar to its effect on urease, the position of the hydroxyl group on the tetradecanoic acid chain influences its elastase inhibitory capacity. researchgate.net Studies have shown that monohydroxy tetradecanoic acid isomers, including 9-hydroxytetradecanoic acid, are effective elastase inhibitors. researchgate.net The research suggests that isomers with the hydroxyl group positioned towards the center of the fatty acid chain demonstrate higher anti-elastase activity. researchgate.net

Table 2: Elastase Inhibition by Monohydroxy Tetradecanoic Acid Isomers

| Compound | Elastase Inhibitory Activity |

|---|---|

| 3-hydroxytetradecanoic acid | Exhibited excellent activity |

| 6-hydroxytetradecanoic acid | Exhibited excellent activity |

| 7-hydroxytetradecanoic acid | Exhibited excellent activity |

| 9-hydroxytetradecanoic acid | Exhibited excellent activity |

| 12-hydroxytetradecanoic acid | Exhibited excellent activity |

This table reflects research findings that monohydroxy tetradecanoic acid isomers, including the 9-hydroxy variant, display excellent anti-elastase properties. researchgate.net

Antioxidant Activity Investigations and Radical Scavenging Mechanisms

In addition to enzyme inhibition, 9-hydroxytetradecanoic acid has been identified as having antioxidant properties. researchgate.net Antioxidants are crucial for protecting cells from damage caused by free radicals, which are unstable molecules that can lead to oxidative stress and contribute to various diseases. researchgate.net

Investigations into a series of monohydroxy tetradecanoic acid isomers revealed that they all possess antioxidant capabilities. researchgate.net The study highlighted that the antioxidant and radical scavenging activities are dependent on the position of the hydroxyl group. researchgate.net Compounds with the hydroxyl group near the middle of the carbon chain, such as 9-hydroxytetradecanoic acid, demonstrated notable antioxidant effects. researchgate.netresearchgate.net The mechanism of action is believed to involve the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals.

Table 3: Antioxidant Activity of Monohydroxy Tetradecanoic Acid Isomers

| Compound | Antioxidant Activity |

|---|---|

| 3-hydroxytetradecanoic acid | Exhibited excellent activity |

| 6-hydroxytetradecanoic acid | Exhibited excellent activity |

| 7-hydroxytetradecanoic acid | Exhibited excellent activity |

| 9-hydroxytetradecanoic acid | Exhibited excellent activity |

| 12-hydroxytetradecanoic acid | Exhibited excellent activity |

This table summarizes findings indicating that various monohydroxy tetradecanoic acid isomers, including the 9-hydroxy form, show excellent antioxidant and radical scavenging activities. researchgate.net

Broader Biological Roles and Metabolic Interconnections of Hydroxy Fatty Acids

Beyond direct enzyme inhibition and antioxidant effects, hydroxy fatty acids, including C14 derivatives like 9-hydroxytetradecanoic acid, are involved in a range of biological processes.

Participation in Lipid Metabolism Pathways (General for C14 hydroxy fatty acids)

Hydroxy fatty acids are intermediates and products of fatty acid metabolism. The introduction of a hydroxyl group can occur through various enzymatic pathways, including cytochrome P450-mediated hydroxylation and beta-oxidation. While specific pathways for 9-hydroxytetradecanoic acid are not extensively detailed in the provided context, the metabolism of fatty acids is a fundamental cellular process. For instance, peroxisomal beta-oxidation of long-chain fatty acids can generate a series of shorter, sometimes hydroxylated, fatty acyl-CoA esters.

Intercellular Signaling and Modulatory Effects of Hydroxy Fatty Acids

Hydroxy fatty acids can act as signaling molecules, influencing cellular functions. For example, 9-hydroxystearic acid (9-HSA), a structurally similar C18 hydroxy fatty acid, has been shown to inhibit histone deacetylase 1 (HDAC1), leading to an accumulation of hyperacetylated histones and subsequent inhibition of cell growth in human colon cancer cells. nih.gov This suggests that hydroxy fatty acids can modulate gene expression and cell cycle progression. While direct evidence for 9-hydroxytetradecanoic acid is not provided, the actions of other hydroxy fatty acids indicate a potential for this class of molecules to participate in intercellular signaling and exert modulatory effects on various cellular processes.

Analytical Techniques for the Research and Quantification of 9 Hydroxytetradecanoic Acid

Chromatographic Separation Methods in Fatty Acid Research

Chromatography is the cornerstone of fatty acid analysis, enabling the separation of complex mixtures into individual components. For hydroxy fatty acids like 9-hydroxytetradecanoic acid, both gas and liquid chromatography are extensively used, each offering distinct advantages.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile molecules like hydroxy fatty acids, chemical derivatization is a mandatory step to increase their volatility. theses.cz A common procedure involves the conversion of the carboxylic acid and hydroxyl functional groups into more volatile esters and ethers, such as trimethylsilyl (B98337) (TMS) derivatives. theses.cz This is often achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). theses.cz

The derivatized analyte is then introduced into the GC system, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that serves as a chemical fingerprint for identification. nih.gov

Quantitative analysis is typically performed using an internal standard and selected ion monitoring (SIM), where the instrument is set to detect only specific fragment ions characteristic of the target analyte. theses.cznih.gov This approach significantly enhances sensitivity and selectivity. For instance, a method developed for the quantification of the closely related 9- and 10-hydroxystearic acids achieved limits of quantification (LOQ) of 1.8 ng and 4.4 ng, respectively. nih.govresearchgate.net

Table 1: Example GC-MS Parameters for Fatty Acid Analysis

| Parameter | Setting |

|---|---|

| Column | ELITE-5MS (30m x 0.25mm ID, 0.25µm film thickness) ijper.org |

| Carrier Gas | Helium at 1 mL/min ijper.org |

| Injector Temp. | 260°C ijper.org |

| Oven Program | 70°C to 200°C at 10°C/min, then to 280°C at 5°C/min (15 min hold) ijper.org |

| Ionization | Electron Ionization (EI) at 70 eV ijper.org |

| Mass Scan Range | 50-500 Da ijper.org |

High-performance liquid chromatography (HPLC) offers a significant advantage over GC-MS as it can often analyze hydroxy fatty acids directly without the need for derivatization. theses.cz This simplifies sample preparation and avoids potential side reactions or degradation of the analyte. theses.cz Reversed-phase HPLC is the most common mode used for fatty acid separation, where a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. nih.govtheses.cz

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention of acidic compounds like 9-hydroxytetradecanoic acid can be enhanced by acidifying the mobile phase with modifiers like formic or acetic acid, which suppresses the ionization of the carboxyl group and increases its hydrophobicity. theses.czbiotage.com

For quantification, HPLC is commonly coupled to mass spectrometry (LC-MS) or other detectors like evaporative light-scattering detectors (ELSD) or fluorescence detectors after derivatization with a fluorescent tag. nih.govresearchgate.net A method for profiling 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid, utilized HPLC coupled to tandem mass spectrometry (HPLC-MS/MS). unit.no This method involved sample hydrolysis, solid-phase extraction for cleanup and concentration, and detection using selected reaction monitoring (SRM), achieving high sensitivity and specificity. unit.no The recovery for 3-hydroxytetradecanoic acid in this system was reported to be between 54-86%. unit.no

Table 2: Example HPLC Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Setting |

|---|---|

| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) ijper.org |

| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile (B52724) ijper.org |

| Gradient | 5-95% B over 18 minutes ijper.org |

| Flow Rate | 0.25 mL/min ijper.org |

| Column Temp. | 40°C ijper.org |

| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) theses.cz |

Mass Spectrometric Characterization in Structural Elucidation of Hydroxy Fatty Acids

Mass spectrometry (MS) is indispensable not only for detection and quantification but also for the structural elucidation of hydroxy fatty acids. The fragmentation pattern generated by MS provides crucial information about the molecule's structure, including the position of the hydroxyl group.

When coupled with GC or HPLC, MS analysis typically involves electron ionization (EI) or electrospray ionization (ESI), respectively. In EI-MS, the fragmentation of derivatized hydroxy fatty acids often involves cleavage on either side of the carbon bearing the derivatized hydroxyl group, yielding characteristic ions that pinpoint its location along the alkyl chain. researchgate.net

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) is selected and fragmented through collision-induced dissociation (CID). theses.cz The resulting product ions provide detailed structural information. For example, in the analysis of 3-hydroxy fatty acids, characteristic product ions at m/z 59 (acetate ion) and m/z 41 are often monitored. unit.no The fragmentation of larger hydroxy fatty acids can reveal the position of the hydroxyl group through characteristic neutral losses or specific fragment ions. asm.orgacs.org The analysis of sodiated adducts ([M+Na]⁺) can also provide complementary structural information, as bond cleavages can be induced at different positions compared to protonated or deprotonated molecules. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Stereochemistry

While chromatography and mass spectrometry are powerful tools for identifying and quantifying 9-hydroxytetradecanoic acid, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguous structure confirmation and, crucially, for determining its stereochemistry. libretexts.org NMR spectroscopy provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule. libretexts.org

The chemical shift of the proton attached to the hydroxyl-bearing carbon (C9) and the carbon itself in ¹H-NMR and ¹³C-NMR spectra, respectively, can confirm the position of the hydroxyl group. Furthermore, spin-spin coupling patterns can help to establish the connectivity of the atoms in the molecule. libretexts.org

A key application of NMR in this context is the determination of enantiomeric purity (the ratio of R and S enantiomers). Since enantiomers have identical NMR spectra under normal conditions, a chiral derivatizing agent is used to convert them into diastereomers. These diastereomers have distinct NMR spectra. gsartor.org A widely used method involves derivatizing the hydroxy fatty acid with a chiral reagent such as (S)-(+)-O-acetylmandelic acid. asm.orggsartor.org The resulting diastereomeric esters exhibit different chemical shifts for specific protons, for example, the methoxy (B1213986) protons of the methyl ester. gsartor.org By integrating the peak areas of these distinct signals in the ¹H-NMR spectrum, the relative amounts of the R and S enantiomers of the original hydroxy fatty acid can be precisely calculated. gsartor.org This technique was successfully used to determine the stereochemical purity of 10-hydroxystearic acid produced by microbial hydration of oleic acid. gsartor.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 9-hydroxytetradecanoic Acid |

| 10-hydroxystearic acid |

| 11S-hydroxy-tetradecanoic acid |

| 3-hydroxy fatty acids |

| 3-hydroxytetradecanoic acid |

| 9- and 10-hydroxystearic acids |

| (S)-(+)-O-acetylmandelic acid |

| Acetic acid |

| Acetonitrile |

| Formic acid |

| Helium |

| Methyl-10-hydroxystearate |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Research Applications and Potential of 9 Hydroxytetradecanoic Acid Derivatives

Applications in Biomaterial Science and Polymer Research

Derivatives of hydroxy fatty acids, including 9-hydroxytetradecanoic acid, are valuable monomers for the synthesis of bioplastics and polymers. researchgate.netacs.org These bio-based polymers offer several advantages over their petroleum-derived counterparts, such as enhanced biocompatibility, greater flexibility, and resistance to chemicals, impact, and heat. researchgate.net The length of the fatty acid chain and the position of the hydroxyl group are critical factors that determine the type and degree of polymerization, influencing the final properties of the polymer. researchgate.net

Research has demonstrated the synthesis of polyesters from methyl ω-hydroxytetradecanoic acid through melt-condensation, yielding materials with varying molecular weights and mechanical properties. acs.org By adjusting polymerization conditions, such as catalyst concentration and reaction time, a range of poly(ω-hydroxytetradecanoate)s have been produced. acs.org These polymers exhibit a transition from brittle to ductile behavior with increasing molecular weight, and at higher molecular weights, they show tough properties with significant elongation at break. acs.org

Furthermore, the reactive blending of polylactide (PLA) with poly(ω-hydroxytetradecanoic acid) using reactive extrusion has been shown to be a green approach to enhance the mechanical properties of PLA. acs.org This process, promoted by a catalyst, results in improved blend properties while minimizing the degradation of PLA. acs.org

Epoxy fatty acid derivatives, sourced from renewable materials like birch bark, have also been explored for creating thermosets for coating applications. diva-portal.org These derivatives can be used in resin formulations and for synthesizing multifunctional oligomer resins through enzyme catalysis. diva-portal.org The resulting thermosets exhibit a wide array of properties, and their surface characteristics can be modified through post-functionalization. diva-portal.org

Below is a table summarizing the impact of molecular weight on the mechanical properties of Poly(ω-hydroxytetradecanoate), a polymer derived from a hydroxytetradecanoic acid monomer.

| Molecular Weight (Mw) | Tensile Properties |

| 53K | Brittle fracture |

| 53K–78K | Brittle-to-ductile transition with cold-drawing |

| >78K | Strain-hardening, tough, ~700% elongation at break |

Exploration as Academic Reagents in Enzyme Studies

Derivatives of 9-hydroxytetradecanoic acid serve as valuable tools for investigating the mechanisms and substrate specificities of various enzymes. For instance, the synthesis of 9-hydroxy derivatives has been instrumental in studying plant polyesters like cutin and suberin. dtu.dk These studies help elucidate the biosynthetic pathways of these natural polymers. dtu.dk

Enzymes such as fatty acid hydratases (FAHs) are a key focus of this research. nih.gov These enzymes catalyze the addition of water to the double bonds of unsaturated fatty acids to produce hydroxy fatty acids. nih.gov Understanding the regioselectivity of these enzymes is crucial, and derivatives of 9-hydroxytetradecanoic acid can be used as substrates or standards in these enzymatic assays. dtu.dknih.gov For example, research into oleate (B1233923) hydratases, which produce 10-hydroxystearic acid, benefits from the availability of various hydroxy fatty acid standards for comparative analysis. nih.gov

The use of isotopically labeled derivatives, such as those containing deuterium (B1214612) or tritium, allows for the monitoring of the monomer's transport and location within biological systems, providing deeper insights into metabolic processes. dtu.dk Furthermore, the synthesis of various ester derivatives of hydroxy fatty acids helps in probing the active sites and catalytic mechanisms of enzymes like cutinases. diva-portal.orgdtu.dk

Research into Novel Agents for Agriculture and Cosmetic Development

The unique properties of 9-hydroxytetradecanoic acid and its derivatives are being explored for potential applications in agriculture and cosmetics, avoiding specific product claims.

In the agricultural sector, there is a need for alternative wax materials to reduce reliance on imported botanical waxes for postharvest coatings. tennessee.edu Research into the individual and synergistic functions of plant wax constituents, which include hydroxy fatty acids, is crucial for designing new protective coatings for agricultural products. tennessee.edu Some hydroxy fatty acids have also been investigated for their potential as natural pesticides or growth regulators. Additionally, certain fatty acid derivatives have demonstrated antifungal activity, which could be relevant for crop protection. mdpi.com

In the field of cosmetics, hydroxy fatty acids are valued for their emulsifying and stabilizing properties in formulations like creams and lotions. They help to effectively blend oil and water-based ingredients, contributing to the smooth and stable texture of cosmetic products. The presence of a hydroxyl group alters the physical properties of the fatty acid, impacting its solubility and melting point, which can be beneficial in formulating various skincare products. smolecule.com Research has also indicated that some hydroxy fatty acids may influence skin health due to their role in lipid metabolism and cell membrane properties. smolecule.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 9-hydroxytetradecanoic acid in laboratory settings?

- Methodology : Synthesis typically involves hydroxylation of tetradecanoic acid (myristic acid) at the C9 position. Common approaches include:

- Chemical Hydroxylation : Using catalysts like selenium dioxide (SeO₂) or transition-metal complexes under controlled oxidative conditions .

- Enzymatic Methods : Lipoxygenase or cytochrome P450 enzymes can introduce regioselective hydroxylation, though optimization of pH, temperature, and substrate concentration is critical .

- Purification : Post-synthesis purification via column chromatography (silica gel, eluted with ethyl acetate/hexane mixtures) or recrystallization ensures high purity (>95%) for downstream applications .

Q. Which analytical techniques are most effective for quantifying 9-hydroxytetradecanoic acid in complex biological matrices?

- Methodology :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatization (e.g., methylation or silylation) enhances volatility. Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210 nm) or coupled to evaporative light scattering detectors (ELSD) improve sensitivity .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm structural integrity, with characteristic peaks for the hydroxyl group (δ 1.5–2.5 ppm) and carboxylic acid (δ 12–13 ppm) .

Q. How should researchers handle stability issues during storage of 9-hydroxytetradecanoic acid?

- Methodology :

- Storage Conditions : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation. Use amber vials to minimize light exposure .

- Stability Testing : Monitor degradation via periodic HPLC analysis. Hydrolysis or auto-oxidation products (e.g., ketones or shorter-chain acids) indicate compromised stability .

Advanced Research Questions

Q. What experimental designs are optimal for studying the role of 9-hydroxytetradecanoic acid in lipid-mediated signaling pathways?

- Methodology :

- In Vitro Models : Use immortalized cell lines (e.g., HEK293 or RAW macrophages) treated with 9-hydroxytetradecanoic acid (1–50 µM) to assess inflammatory markers (e.g., COX-2, TNF-α) via qPCR or ELISA .

- Knockdown/Overexpression Studies : CRISPR/Cas9 or siRNA targeting putative receptors (e.g., GPR120) to validate mechanistic pathways .

- Metabolic Tracing : Isotope-labeled (¹³C or ²H) 9-hydroxytetradecanoic acid tracks incorporation into phospholipids or β-oxidation products .

Q. How can researchers resolve contradictions in reported bioactivity data of 9-hydroxytetradecanoic acid across different studies?

- Methodology :

- Source Verification : Confirm compound purity (>95%) via GC-MS or HPLC to rule out batch-to-batch variability .

- Cross-Validation : Replicate assays (e.g., cell viability, enzyme inhibition) under standardized conditions (pH, serum-free media) to isolate confounding factors .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify trends or outliers linked to methodological differences .

Q. What experimental strategies are recommended for elucidating the metabolic pathways involving 9-hydroxytetradecanoic acid in mammalian systems?

- Methodology :

- LC-MS/MS Profiling : Untargeted metabolomics identifies metabolites (e.g., hydroxylated or shortened fatty acids) in liver or adipose tissue homogenates .

- Enzyme Inhibition Studies : Co-administer pathway-specific inhibitors (e.g., CYP4A11 inhibitors) to block β-oxidation or ω-hydroxylation, followed by metabolite quantification .

- In Vivo Models : Use knockout mice (e.g., PPARα⁻/⁻) to assess the compound’s role in lipid metabolism and energy homeostasis .

Q. How can researchers address challenges in detecting 9-hydroxytetradecanoic acid at trace levels in environmental samples?

- Methodology :

- Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges, eluting with methanol/water gradients to enhance detection limits .

- High-Resolution Mass Spectrometry (HRMS) : Orbitrap or Q-TOF systems with MS/MS fragmentation (collision energy 20–40 eV) improve specificity in complex matrices .

- Blank Controls : Include field and procedural blanks to account for background contamination during sampling .

Methodological Considerations

-

Data Presentation : Use tables to compare synthesis yields, purity, and bioactivity across studies. For example:

Synthesis Method Yield (%) Purity (%) Key Limitations Chemical Oxidation 45–60 90–95 Byproduct formation Enzymatic Hydroxylation 30–40 85–90 Substrate specificity -

Statistical Analysis : Apply ANOVA or Student’s t-test to evaluate significance (p < 0.05) in bioactivity studies. Use principal component analysis (PCA) for metabolomics data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.